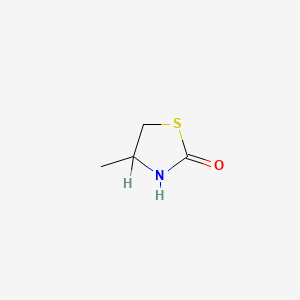
4-Methyl-1,3-thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,3-thiazolidin-2-one is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-thiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Other synthetic approaches include multicomponent reactions, click reactions, and the use of nano-catalysis and green chemistry to improve selectivity, purity, product yield, and pharmacokinetic activity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often employed to ensure cleaner reaction profiles and catalyst recovery, making the process more sustainable and efficient .
化学反応の分析
Types of Reactions: 4-Methyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxalyl chloride, acetylene dicarboxylate, and various catalysts. Reaction conditions often involve ambient temperatures for initial reactions and elevated temperatures (e.g., 70°C) for subsequent steps .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with oxalyl chloride produces 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
科学的研究の応用
4-Methyl-1,3-thiazolidin-2-one has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical structure allows it to serve as a building block for the synthesis of various bioactive compounds . In medicinal chemistry, it has been explored for its potential anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Additionally, it is used in the design of multifunctional drugs and as a probe in biological studies .
作用機序
The mechanism of action of 4-Methyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which is associated with antidiabetic activity . They also inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways, making them potential anti-diabetic agents . Additionally, these compounds exhibit antimicrobial activity by targeting cytoplasmic Mur ligase enzymes and scavenging reactive oxygen species (ROS) .
類似化合物との比較
4-Methyl-1,3-thiazolidin-2-one can be compared with other thiazolidine derivatives, such as thiazolidin-4-one and thiazolidin-2,4-dione. While all these compounds share a common thiazolidine ring structure, their specific substituents and functional groups impart different chemical and biological properties . For example, thiazolidin-4-one derivatives have shown significant anticancer activities and are being explored as potential multi-target enzyme inhibitors . Thiazolidin-2,4-dione derivatives, on the other hand, are known for their antidiabetic and antioxidant activities .
Similar Compounds
- Thiazolidin-4-one
- Thiazolidin-2,4-dione
- Thiazole
- Thiazolidine
These compounds, while structurally related, exhibit unique properties that make them valuable in different research and industrial applications .
特性
CAS番号 |
15223-44-6 |
|---|---|
分子式 |
C4H7NOS |
分子量 |
117.17 g/mol |
IUPAC名 |
4-methyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C4H7NOS/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) |
InChIキー |
JUGKVRVJTSDEBU-UHFFFAOYSA-N |
正規SMILES |
CC1CSC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


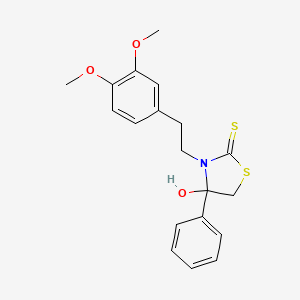
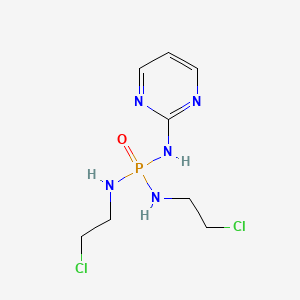
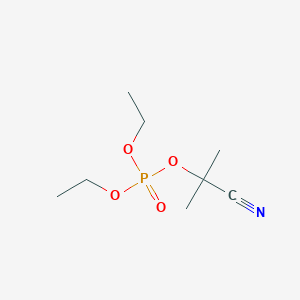
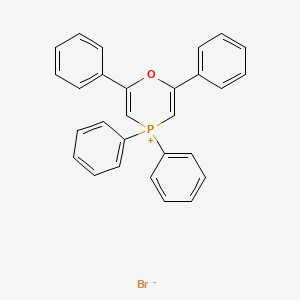
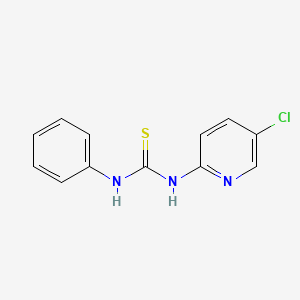
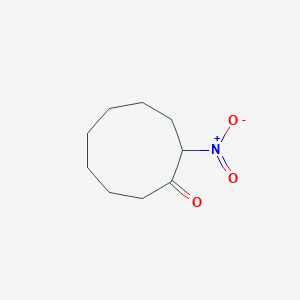
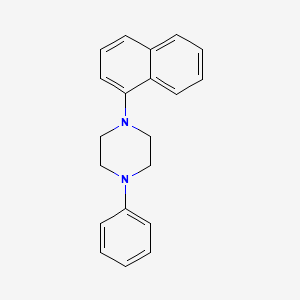
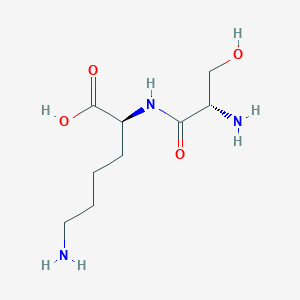

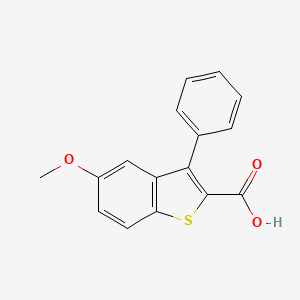
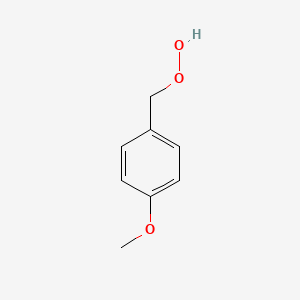
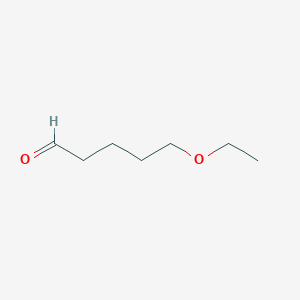
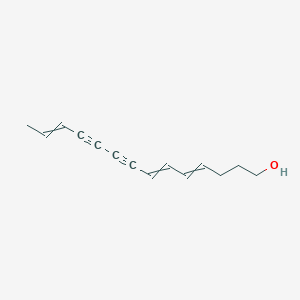
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
